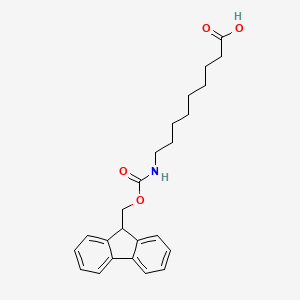

Fmoc-9-aminononanoic acid

Beschreibung

BenchChem offers high-quality Fmoc-9-aminononanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-9-aminononanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(9H-fluoren-9-ylmethoxycarbonylamino)nonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c26-23(27)15-5-3-1-2-4-10-16-25-24(28)29-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22H,1-5,10,15-17H2,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISAKTUHDLUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701200082 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212688-52-3 | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212688-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]nonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701200082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that plays a crucial role in modern biochemical and pharmaceutical research. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on a nine-carbon aliphatic chain, makes it a versatile building block in solid-phase peptide synthesis (SPPS) and a valuable linker in the development of proteolysis-targeting chimeras (PROTACs). This technical guide provides an in-depth overview of the chemical properties, experimental protocols, and key applications of Fmoc-9-aminononanoic acid.

Core Chemical Properties

Fmoc-9-aminononanoic acid is a white to off-white powder with a defined set of physicochemical properties that are critical for its application in chemical synthesis.[1] These properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 212688-52-3 | [1][2] |

| Molecular Formula | C₂₄H₂₉NO₄ | [1][2] |

| Molecular Weight | 395.5 g/mol | [3] |

| Melting Point | 124 - 128 °C | [1] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (HPLC) | [1][2] |

| Solubility | Generally soluble in polar aprotic solvents such as DMF and DMSO. Most Fmoc-protected amino acids exhibit high solubility (>0.4 M) in such solvents. | [4] |

| Storage | 0 - 8 °C | [1] |

Stability and Handling

The stability of Fmoc-9-aminononanoic acid is largely dictated by the Fmoc protecting group. This group is notably stable under acidic conditions, a key feature of its utility in orthogonal peptide synthesis strategies. However, it is labile to basic conditions, readily cleaved by amines such as piperidine (B6355638). This base-lability is the cornerstone of its application in Fmoc-based solid-phase peptide synthesis. For long-term storage, the compound should be kept at 0 - 8 °C to maintain its integrity.[1]

Experimental Protocols

General Synthesis of Fmoc-Protected Amino Acids

Methodology:

-

Dissolution: The amino acid (in this case, 9-aminononanoic acid) is dissolved in a suitable solvent, often an aqueous solution of a weak base like sodium bicarbonate or a polar aprotic solvent like N-methylpyrrolidone (NMP).

-

Addition of Fmoc-Cl: A solution of Fmoc-Cl in a solvent such as dioxane or NMP is added dropwise to the amino acid solution at a controlled temperature, typically at or below room temperature.

-

Reaction: The reaction mixture is stirred for a specified period, often several hours, to ensure complete N-protection. The pH of the reaction is monitored and maintained in the basic range.

-

Work-up and Purification: Upon completion, the reaction mixture is typically acidified to precipitate the Fmoc-protected amino acid. The crude product is then collected by filtration, washed, and purified, often by recrystallization, to yield the final high-purity product.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-9-aminononanoic Acid

Fmoc-9-aminononanoic acid is primarily utilized as a building block in SPPS. The following is a generalized protocol for the incorporation of Fmoc-9-aminononanoic acid into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids (including Fmoc-9-aminononanoic acid)

-

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% piperidine in DMF

-

Coupling reagents: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), 1-Hydroxybenzotriazole (HOBt)

-

Activator base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Dichloromethane (DCM), DMF

-

Cleavage cocktail (e.g., Trifluoroacetic acid-based)

Methodology:

-

Resin Swelling: The resin is swelled in DMF for a period of time (e.g., 30-60 minutes) in a reaction vessel.

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified duration (e.g., 2 x 10 minutes).

-

Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the cleaved Fmoc-adduct.

-

Coupling of Fmoc-9-aminononanoic Acid:

-

Fmoc-9-aminononanoic acid is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).

-

This activation mixture is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure completion.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

Cycle Repetition: The steps of deprotection, washing, and coupling are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a strong acid cleavage cocktail (e.g., a mixture containing trifluoroacetic acid).

-

Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Caption: Workflow for Solid-Phase Peptide Synthesis using Fmoc-9-aminononanoic acid.

Caption: Mechanism of Fmoc group deprotection by piperidine.

Applications in Research and Drug Development

The primary application of Fmoc-9-aminononanoic acid is in solid-phase peptide synthesis . The nine-carbon aliphatic chain can serve as a spacer, introducing flexibility and distance between different parts of a peptide or between a peptide and a conjugated molecule.

A significant and expanding application is its use as a linker in the synthesis of PROTACs . In this context, the carboxylic acid end of Fmoc-9-aminononanoic acid can be coupled to a ligand for an E3 ubiquitin ligase. Following the assembly of the PROTAC, the Fmoc group is removed to expose the terminal amine, which can then be conjugated to a ligand for the target protein. The nonanoic acid chain acts as a flexible linker connecting the two ligands, a critical parameter for the efficacy of the resulting PROTAC.

Conclusion

Fmoc-9-aminononanoic acid is a valuable and versatile chemical tool for researchers in peptide chemistry, medicinal chemistry, and drug discovery. Its well-defined chemical properties, coupled with the robust and widely understood methodologies of Fmoc-based SPPS, enable the synthesis of complex peptides and novel therapeutic modalities like PROTACs. The information provided in this guide serves as a comprehensive resource for the effective utilization of Fmoc-9-aminononanoic acid in a research and development setting.

References

An In-depth Technical Guide to Fmoc-9-aminononanoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a critical building block in the field of peptide chemistry and drug development. Its bifunctional nature, featuring a terminal carboxylic acid and an amine group protected by a fluorenylmethyloxycarbonyl (Fmoc) group, makes it an invaluable spacer or linker molecule. This guide provides a comprehensive overview of its structure, properties, and applications, with a focus on detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

Fmoc-9-aminononanoic acid consists of a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer. One terminus is a carboxylic acid group, while the other is an amine protected by the base-labile Fmoc group.

Molecular Formula: C₂₄H₂₉NO₄

Structure:

(A simplified representation. The Fmoc group is a bulky aromatic moiety.)

Physicochemical Properties

A summary of the key quantitative data for Fmoc-9-aminononanoic acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 395.5 g/mol | [1] |

| CAS Number | 212688-52-3 | [1] |

| Appearance | White to off-white powder | |

| Purity (by HPLC) | ≥98% | |

| Melting Point | 124 - 128 °C | |

| Solubility | Soluble in organic solvents such as DMF, DCM, and alcohols. | |

| Storage Conditions | -20°C for long-term storage. | [1] |

Applications in Research and Drug Development

The unique structure of Fmoc-9-aminononanoic acid lends itself to a variety of applications:

-

Peptide Synthesis: It is widely used in Solid-Phase Peptide Synthesis (SPPS) as a linker or spacer to introduce a defined distance between a peptide sequence and a solid support, a label, or another molecule. The Fmoc group is compatible with standard SPPS chemistry and can be selectively removed under mild basic conditions.

-

Drug Development: In the design of peptide-based therapeutics, this molecule can be used to improve the pharmacokinetic properties of a drug, such as increasing its half-life or modifying its solubility. It is also employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) as a linker component.[1]

-

Bioconjugation: The carboxylic acid moiety can be activated to react with primary amines on biomolecules, facilitating the attachment of peptides or other functionalities. This is crucial for creating targeted drug delivery systems and diagnostic tools.

Experimental Protocols

Synthesis of Fmoc-9-aminononanoic Acid

This protocol describes the N-Fmoc protection of 9-aminononanoic acid.

Materials:

-

9-aminononanoic acid

-

Fmoc-chloride (Fmoc-Cl)

-

Sodium Carbonate (Na₂CO₃)

-

Water (deionized)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

-

1M Hydrochloric acid (HCl)

-

Saturated brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC mobile phase: e.g., Ethyl acetate/Hexane (1:1) with 1% acetic acid

Procedure:

-

Dissolution: Dissolve 9-aminononanoic acid (1 equivalent) and sodium carbonate (2.5 equivalents) in a mixture of water and 1,4-dioxane (e.g., 1:1 v/v). Stir the mixture until all solids are dissolved.

-

Addition of Fmoc-Cl: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-Cl (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting amine and the appearance of a new, UV-active spot corresponding to the Fmoc-protected product indicates the reaction is proceeding.

-

Work-up:

-

Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Fmoc-Cl and byproducts.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0°C. A white precipitate should form.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel.

HPLC Analysis of Fmoc-9-aminononanoic Acid

This protocol provides a general method for assessing the purity of Fmoc-9-aminononanoic acid.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

-

Sample solvent: Acetonitrile or a mixture of acetonitrile and water

Procedure:

-

Sample Preparation: Prepare a stock solution of Fmoc-9-aminononanoic acid in the sample solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 265 nm (for the Fmoc group)

-

Injection Volume: 10 µL

-

Gradient Elution:

-

0-5 min: 50% B

-

5-25 min: 50% to 100% B

-

25-30 min: 100% B

-

30.1-35 min: 50% B (re-equilibration)

-

-

-

Analysis: Inject the sample and record the chromatogram. The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Signaling Pathways and Experimental Workflows

Experimental Workflow: Incorporation of Fmoc-9-aminononanoic Acid into a Peptide via SPPS

The following diagram illustrates a typical workflow for incorporating Fmoc-9-aminononanoic acid into a peptide sequence using manual solid-phase peptide synthesis.

Caption: Workflow for SPPS incorporation of Fmoc-9-aminononanoic acid.

References

Fmoc-9-aminononanoic acid molecular weight

An In-Depth Technical Guide to Fmoc-9-aminonanoic Acid

Introduction

Fmoc-9-aminononanoic acid is a synthetic amino acid derivative that serves as a crucial building block in various biochemical and pharmaceutical applications. It incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine of a nine-carbon aliphatic chain, which also features a terminal carboxylic acid. This structure makes it an exceptionally versatile tool in solid-phase peptide synthesis (SPPS), bioconjugation, and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

This guide provides an in-depth overview of the physicochemical properties, key applications, and experimental protocols related to Fmoc-9-aminononanoic acid for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Fmoc-9-aminononanoic acid is a white to off-white powder with well-defined chemical properties.[1] Its long aliphatic chain imparts hydrophobicity, a characteristic that can be leveraged in the design of molecules intended to interact with nonpolar environments. The quantitative data for this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 395.5 g/mol | [2] |

| Alternate MW | 395.6 g/mol | [1][3] |

| Molecular Formula | C₂₄H₂₉NO₄ | [1][2][3][4] |

| CAS Number | 212688-52-3 | [1][2][4] |

| Melting Point | 124 - 128 °C | [1] |

| Purity | ≥98% (by HPLC) | [1][3] |

| Appearance | White to off-white powder | [1] |

| Storage | -20°C or 0 - 8°C | [1][2] |

Core Applications

The unique structure of Fmoc-9-aminononanoic acid makes it suitable for several advanced applications in chemical biology and drug discovery.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-9-aminononanoic acid is widely used as a spacer or a non-natural amino acid in the synthesis of peptides.[1] The Fmoc group provides a base-labile protecting group for the amine, which is stable under the acidic conditions sometimes used for side-chain deprotection.[5] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[5] The long nine-carbon chain can be used to introduce a flexible, hydrophobic linker within a peptide sequence.

PROTAC Linker Synthesis

The compound is a valuable linker for the synthesis of PROTACs.[2][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation. The aliphatic chain of Fmoc-9-aminonanoic acid can serve as the spacer connecting the target-binding ligand and the E3 ligase-binding ligand. The terminal functional groups (amine and carboxylic acid) allow for straightforward conjugation chemistry.[2]

Bioconjugation and Biomaterials

It is employed in bioconjugation to attach peptides to other molecules, such as fluorescent dyes, lipids, or nucleic acids.[1] Its hydrophobic nature is also beneficial for creating self-assembling structures or peptide-based polymers for applications in drug delivery and tissue engineering.[1]

Experimental Protocols

The following protocols are generalized methodologies that illustrate how Fmoc-9-aminononanoic acid is typically used in a laboratory setting.

Protocol 1: Incorporation of Fmoc-9-aminononanoic Acid into a Peptide via SPPS

This protocol describes the manual coupling of Fmoc-9-aminononanoic acid onto a resin-bound peptide chain.

Materials:

-

Resin with N-terminal amine-deprotected peptide

-

Fmoc-9-aminononanoic acid

-

Coupling activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

-

Solvent: N,N-Dimethylformamide (DMF), amine-free

-

Deprotection solution: 20% piperidine (B6355638) in DMF (v/v)

-

Washing solvent: Dichloromethane (DCM)

Procedure:

-

Resin Preparation: Swell the peptide-bound resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the existing peptide chain. Drain the vessel and repeat this step once more.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) and then DMF (3 times) to remove residual piperidine.

-

Activation of Fmoc-9-aminononanoic Acid:

-

In a separate vessel, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading), HATU (2.95 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the activation mixture to pre-activate for 5-10 minutes at room temperature.

-

-

Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times) to remove excess reagents.

-

Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

Protocol 2: Deprotection of the Fmoc Group

This protocol is used to remove the Fmoc group from the newly added Fmoc-9-aminononanoic acid to allow for further chain elongation.

Procedure:

-

Add the 20% piperidine in DMF solution to the resin from the previous step.

-

Agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine, which is crucial for the subsequent coupling step.[7]

Visualizations

Chemical Structure

The diagram below illustrates the key components of the Fmoc-9-aminononanoic acid molecule: the Fmoc protecting group, the nine-carbon aliphatic chain (linker), and the terminal carboxylic acid.

Caption: Chemical structure of Fmoc-9-aminononanoic acid.

Workflow in Solid-Phase Peptide Synthesis (SPPS)

This diagram outlines the cyclical process of incorporating Fmoc-9-aminononanoic acid into a growing peptide chain on a solid support.

Caption: Workflow for SPPS using Fmoc-9-aminononanoic acid.

Application as a PROTAC Linker

This diagram illustrates the logical role of Fmoc-9-aminononanoic acid as a component in a PROTAC, connecting a target protein binder to an E3 ligase binder.

Caption: Role of Fmoc-9-aminononanoic acid as a PROTAC linker.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 3. scbt.com [scbt.com]

- 4. Fmoc-9-aminononanoic acid | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. targetmol.cn [targetmol.cn]

- 7. chem.uci.edu [chem.uci.edu]

Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide for Researchers

CAS Number: 212688-52-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on Fmoc-9-aminononanoic acid. It details its chemical properties, applications, and the experimental protocols for its use, particularly in the realm of peptide synthesis and the development of novel therapeutics.

Core Compound Data

Fmoc-9-aminononanoic acid is an α,ω-amino acid derivative widely utilized as a linker or spacer in peptide synthesis and bioconjugation. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The nine-carbon chain provides a flexible and hydrophobic spacer, which is crucial in applications such as the design of Proteolysis-Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[1][2]

| Property | Value | Source |

| CAS Number | 212688-52-3 | [1][2][3][4][5] |

| Molecular Formula | C₂₄H₂₉NO₄ | [1][2][3] |

| Molecular Weight | 395.5 g/mol (also reported as 395.6 g/mol ) | [1][2] |

| Purity | ≥97% (HPLC) | [2][4] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 124 - 128 °C | [2] |

| Storage Temperature | -20°C to 8°C | [1][2] |

| IUPAC Name | 9-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}nonanoic acid | [4] |

| Synonyms | Fmoc-9-Anc-OH, N-(9-fluorenylmethyloxycarbonyl)-9-amino-nonanoic acid | [2][3] |

Applications in Research and Drug Development

The unique bifunctional nature of Fmoc-9-aminononanoic acid, possessing a protected amine and a free carboxylic acid separated by a long aliphatic chain, makes it a valuable building block in several advanced applications:

-

Peptide Synthesis: It serves as a non-standard amino acid to introduce a long, flexible spacer within a peptide sequence. This can be critical for mimicking natural structures or for creating peptides with specific conformational properties.[2]

-

PROTACs: The compound is used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6] The length and flexibility of the linker, in this case, the nonanoic acid chain, are critical for the efficacy of the PROTAC.[7]

-

Bioconjugation: It facilitates the attachment of peptides to other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, which is essential for developing targeted drug delivery systems and diagnostic tools.[2]

-

Biomaterials and Polymer Chemistry: Its properties are leveraged in the creation of peptide-based polymers and self-assembling structures for applications in drug delivery and tissue engineering.[2]

Experimental Protocols

The following are detailed methodologies for the incorporation of Fmoc-9-aminononanoic acid into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-9-aminononanoic acid as a linker.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids

-

Fmoc-9-aminononanoic acid

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Washing solvents: Methanol (MeOH), DCM, DMF

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[8]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[9][10]

-

Wash the resin thoroughly with DMF (5-6 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using a qualitative method such as the Kaiser test.

-

Once the coupling is complete, drain the reaction solution and wash the resin as described in step 2.

-

-

Fmoc-9-aminononanoic Acid Coupling:

-

Repeat the Fmoc deprotection (step 2) to expose the N-terminal amine of the growing peptide chain.

-

In a separate vessel, dissolve Fmoc-9-aminononanoic acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated linker solution to the resin.

-

Agitate the mixture for 2-4 hours. The longer coupling time is recommended due to the non-standard nature of the molecule.

-

Monitor for reaction completion and wash the resin as described above.

-

-

Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

-

Crude peptide

-

HPLC grade water

-

HPLC grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatography:

-

Equilibrate the C18 column with a low percentage of Mobile Phase B.

-

Inject the peptide sample.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.

-

Monitor the elution profile using a UV detector at 214 nm and 280 nm.

-

-

Fraction Collection: Collect the fractions corresponding to the major peak of the desired peptide.

-

Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Characterization by Mass Spectrometry

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

Visualizations

Logical Relationship: PROTAC Mechanism of Action

Caption: PROTACs utilize a linker, such as 9-aminononanoic acid, to form a ternary complex.

Experimental Workflow: Peptide Synthesis and Purification

Caption: Workflow for synthesizing and purifying a peptide with a 9-aminononanoic acid linker.

References

- 1. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fmoc-9-aminononanoic acid | CAS 212688-52-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. usbio.net [usbio.net]

- 6. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. mdpi.com [mdpi.com]

Fmoc-9-aminononanoic Acid: A Technical Guide for Advanced Drug Development and Research

Fmoc-9-aminononanoic acid is a critical chemical intermediate, serving as a versatile, long-chain aliphatic linker in the synthesis of complex peptides and targeted therapeutics. Its defining feature is the temporary 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine, which allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. This guide provides an in-depth overview of its suppliers, pricing, core applications, and detailed experimental protocols relevant to researchers, chemists, and drug development professionals.

Core Properties and Applications

Fmoc-9-aminononanoic acid (CAS Number: 212688-52-3) is a bifunctional molecule featuring a terminal carboxylic acid and an Fmoc-protected amine, separated by a nine-carbon aliphatic chain.[1][2] This structure imparts hydrophobicity and flexibility, making it an ideal building block for several advanced applications:

-

Peptide Synthesis: It is widely used as a spacer or linker in the synthesis of modified peptides.[1] The long alkyl chain can be used to modulate the pharmacokinetic properties of a peptide therapeutic, such as its stability and bioavailability.[1]

-

PROTAC Development: The compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins, and the linker's length and composition are critical for the efficacy of the final molecule.[2]

-

Bioconjugation and Drug Delivery: It facilitates the attachment of peptides to other biomolecules, such as antibodies or small molecule drugs, a key process in creating targeted drug delivery systems.[1]

-

Neuroscience Research: This molecule aids in the synthesis of complex neuropeptides, contributing to studies on neuronal signaling.[1]

Supplier and Pricing Overview

Fmoc-9-aminononanoic acid is available from a range of chemical suppliers catering to the research and development market. Purity levels are typically high (≥97-98%), suitable for sensitive applications like peptide synthesis. Pricing varies by supplier and quantity.

| Supplier | Catalog Number (Example) | Purity | Available Quantities | Price (USD) - Example |

| BroadPharm | BP-28251 | >95% | 500 mg, 1 g, 5 g | $100 (500 mg), $140 (1 g) |

| Chem-Impex | 02293 | ≥98% (HPLC) | 1 g, 5 g, 25 g | Price on Request |

| ChemPep | 180206 | Not Specified | Up to 25 g | $2,000 (25 g)[3] |

| Santa Cruz Biotechnology | sc-230302 | >98% | Price on Request | Price on Request |

| Sigma-Aldrich (Fluorochem) | FLUH99C9A4D6 | 97% | Price on Request | Price on Request |

Note: Prices are subject to change and may not include shipping and handling. Researchers should request quotes for the most accurate and up-to-date pricing.

Experimental Protocols

The primary application of Fmoc-9-aminononanoic acid is its incorporation into a peptide sequence via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, generalized protocol for this process.

Protocol 1: Incorporation of Fmoc-9-aminononanoic Acid into a Peptide Chain via Manual SPPS

This protocol outlines the key steps for coupling Fmoc-9-aminononanoic acid onto a resin-bound peptide chain with a free N-terminal amine.

Materials:

-

Peptide-resin with a free amine terminus

-

Fmoc-9-aminononanoic acid

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), high purity

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Washing Solvents: Dichloromethane (DCM), DMF

-

Solid Phase Synthesis Vessel

-

Shaker or bubbler (for agitation)

Methodology:

-

Resin Swelling:

-

Place the peptide-resin into the synthesis vessel.

-

Add DMF to swell the resin for at least 30 minutes. Drain the solvent.

-

-

Fmoc Deprotection (if applicable):

-

If the N-terminus of the peptide-resin is Fmoc-protected, it must be removed first.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 3 minutes, then drain.

-

Add a fresh aliquot of 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

-

Activation of Fmoc-9-aminononanoic Acid:

-

In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading) and HBTU (2.95 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes. The solution may change color.

-

-

Coupling Reaction:

-

Add the activated Fmoc-9-aminononanoic acid solution to the synthesis vessel containing the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

To monitor the reaction, a small sample of resin beads can be taken for a Kaiser test. A negative Kaiser test (beads remain yellow) indicates a complete coupling reaction.

-

-

Washing:

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle to extend the peptide chain further.

-

Visualized Workflows and Mechanisms

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of SPPS, the process in which Fmoc-9-aminononanoic acid is incorporated.

Caption: The cyclical process of Fmoc-SPPS for peptide chain elongation.

Mechanism of PROTAC-Mediated Protein Degradation

Fmoc-9-aminononanoic acid is a key building block for the linker component of PROTACs. The linker tethers a target-binding ligand to an E3 ligase ligand, inducing degradation of the target protein.

Caption: The mechanism of action for a PROTAC molecule.

References

An In-depth Technical Guide to the Safety and Handling of Fmoc-9-aminononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a certified Safety Data Sheet (SDS). While compiled with care, it relies on publicly available data for Fmoc-9-aminononanoic acid and related compounds. Users should always consult the official SDS provided by their supplier and adhere to all institutional and governmental safety regulations. Fmoc-9-aminononanoic acid is intended for research and development use only and is not for testing or use on humans.[1][2]

Introduction

Fmoc-9-aminononanoic acid is a versatile bifunctional molecule widely employed in chemical synthesis, particularly in the fields of peptide chemistry, proteomics, and drug discovery.[3][4][5] Its structure comprises a C9 alkyl chain, which provides a flexible spacer, a terminal carboxylic acid, and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[3][4] This configuration makes it an ideal building block for creating linkers in Proteolysis Targeting Chimeras (PROTACs) and for bioconjugation applications.[3][4] The Fmoc protecting group is base-labile, allowing for its removal under specific conditions to expose the amine for further chemical modification.[3][4]

Given its application in sensitive and complex synthetic procedures, a thorough understanding of its safety and handling properties is paramount for ensuring laboratory safety and experimental integrity.

Hazard Identification and Classification

2.1. GHS Hazard Information (Presumptive)

The following table summarizes the likely hazard classification for Fmoc-9-aminononanoic acid based on data from related compounds.

| GHS Pictogram | Hazard Class | Hazard Statement |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Skin Irritation (Category 2) | H315: Causes skin irritation[6] |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[6] | |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |

Physical and Chemical Properties

A summary of the known physical and chemical properties of Fmoc-9-aminononanoic acid is provided below.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO₄ | [1][4][5] |

| Molecular Weight | 395.5 - 395.6 g/mol | [1][4][5] |

| Appearance | White to off-white solid/powder | [3][5] |

| Melting Point | 124 - 128 °C | [5] |

| Boiling Point (Predicted) | 605.7 ± 38.0 °C | [3] |

| Density (Predicted) | 1.158 ± 0.06 g/cm³ | [3] |

| Purity | ≥ 98% (HPLC) | [5] |

| CAS Number | 212688-52-3 | [1][4][5] |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of Fmoc-9-aminononanoic acid and to ensure the safety of laboratory personnel.

4.1. Personal Protective Equipment (PPE) and Engineering Controls

The following table outlines the recommended protective measures when handling this compound.

| Control | Specification |

| Engineering Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[7] |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[7] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended. |

| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

4.2. Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures from suppliers vary, with common conditions being refrigerated at 0-8°C[5] or frozen at -20°C[4]. Always refer to the supplier's specific instructions for optimal storage.

Accidental Release and First Aid Measures

5.1. Accidental Release

In the event of a spill:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.

-

Avoid generating dust.[7]

-

Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[7]

-

Clean the spill area thoroughly.

5.2. First Aid Measures

The following first aid procedures are recommended based on the presumptive hazards.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[7] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.[7] |

Experimental Protocols and Logical Workflows

The effective and safe use of Fmoc-9-aminononanoic acid in a research setting follows a logical workflow from procurement to disposal. This workflow is designed to minimize exposure and maintain the quality of the reagent.

Caption: Workflow for the safe handling of Fmoc-9-aminononanoic acid.

Experimental Protocol: Deprotection of the Fmoc Group

The removal of the Fmoc protecting group is a common procedure when using Fmoc-9-aminononanoic acid. This step is typically performed under basic conditions.

-

Dissolution: Dissolve the Fmoc-protected compound in a suitable organic solvent (e.g., N,N-Dimethylformamide - DMF).

-

Base Treatment: Add a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF, to the reaction mixture.

-

Reaction Time: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by TLC or LC-MS. Deprotection is often complete within 30 minutes.

-

Work-up: Following the completion of the reaction, the solvent and excess piperidine are typically removed under reduced pressure. The resulting free amine can then be used in subsequent synthetic steps, often without further purification.

Caution: Piperidine is a toxic and flammable substance. This procedure must be carried out in a well-ventilated chemical fume hood with appropriate personal protective equipment.

Stability and Reactivity

-

Stability: Fmoc-9-aminononanoic acid is generally stable under recommended storage conditions.[5]

-

Reactivity: The primary reactive sites are the carboxylic acid and the Fmoc-protected amine. The carboxylic acid can be activated (e.g., with HATU or EDC) to react with amines.[3][4] The Fmoc group is stable to acidic conditions but is readily cleaved by bases, particularly secondary amines like piperidine.[3][4]

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases (except when deprotection is intended).

By adhering to these safety protocols and handling guidelines, researchers can safely and effectively utilize Fmoc-9-aminononanoic acid in their scientific endeavors.

References

- 1. scbt.com [scbt.com]

- 2. chempep.com [chempep.com]

- 3. FMOC-9-AMINONONANOIC ACID | 212688-52-3 [m.chemicalbook.com]

- 4. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of Fmoc-9-aminonanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic route to Fmoc-9-aminononanoic acid, a valuable building block in peptide synthesis and drug development. The synthesis commences with the readily available starting material, azelaic acid. This document details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations to elucidate the synthesis workflow.

Introduction

Fmoc-9-aminononanoic acid is a derivative of a long-chain amino acid that serves as a flexible linker in various biochemical applications. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its use in standard solid-phase peptide synthesis (SPPS), enabling the introduction of a nine-carbon spacer within a peptide sequence. This can be crucial for modifying the pharmacokinetic properties of peptide-based therapeutics or for creating specific spatial arrangements in bioactive conjugates. This guide outlines a robust chemical synthesis of Fmoc-9-aminononanoic acid from azelaic acid.

Overall Synthesis Route

The synthesis of Fmoc-9-aminononanoic acid from azelaic acid can be accomplished through a four-step process. This route is designed to be practical for a standard organic chemistry laboratory.

Fmoc-9-Aminononanoic Acid: A Technical Guide to its Application as a Versatile Linker in Bioconjugation and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a bifunctional molecule that has carved a significant niche in the fields of peptide synthesis, drug delivery, and targeted protein degradation. Structurally, it comprises a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer, with a terminal carboxylic acid and an amine group protected by a fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This strategic design allows for its sequential incorporation into larger molecules, making it an invaluable tool for medicinal chemists and drug development professionals. This technical guide provides an in-depth overview of the applications of Fmoc-9-aminononanoic acid, complete with experimental protocols and data presentation to facilitate its use in a research and development setting.

Physicochemical Properties and Data

Fmoc-9-aminononanoic acid is a white to off-white powder with a melting point range of 124-128 °C.[3] Its purity, as determined by HPLC, is typically greater than or equal to 98%.[3] The long aliphatic chain imparts a hydrophobic character, which can be leveraged to influence the solubility and aggregation properties of the final conjugate.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO₄ | [3] |

| Molecular Weight | 395.6 g/mol | [3] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 124 - 128 °C | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

| Solubility | Soluble in organic solvents like DMF | Inferred from synthesis protocols |

Core Applications

The primary utility of Fmoc-9-aminononanoic acid stems from its role as a linker or spacer molecule in the synthesis of complex biomolecules and therapeutic agents.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Fmoc-9-aminononanoic acid can be incorporated into a peptide sequence to introduce a flexible, long-chain spacer.[1][4] This can be advantageous for several reasons:

-

Modulating Biological Activity: The spatial separation of different domains of a peptide can influence its binding affinity to a target receptor.

-

Improving Solubility: The hydrophobic nature of the nonanoic acid chain can impact the overall solubility of the peptide.

-

Creating Cyclic Peptides: The bifunctional nature of the molecule allows for its use in the synthesis of head-to-tail or side-chain cyclized peptides.

Proteolysis Targeting Chimeras (PROTACs)

Fmoc-9-aminononanoic acid is a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

The length and composition of the linker are critical for the efficacy of a PROTAC.[3] Fmoc-9-aminononanoic acid provides a flexible, nine-carbon alkyl chain that can be used to systematically vary the linker length in a PROTAC library to identify the optimal distance for ternary complex formation and subsequent protein degradation.[3]

Bioconjugation and Drug Delivery

The carboxylic acid and the deprotected amine of 9-aminononanoic acid serve as reactive handles for conjugation to other molecules, such as antibodies, small molecule drugs, or imaging agents.[1] This makes it a useful component in the construction of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1] The nonanoic acid chain can act as a spacer to reduce steric hindrance between the conjugated molecules, ensuring that each component retains its biological function.

Experimental Protocols

General Protocol for Incorporation of Fmoc-9-Aminononanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual coupling of Fmoc-9-aminononanoic acid onto a resin-bound peptide chain using standard Fmoc chemistry.

Materials:

-

Peptide synthesis resin with a free N-terminal amine

-

Fmoc-9-aminononanoic acid

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

Deprotection solution: 20% piperidine (B6355638) in DMF

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes to ensure complete deprotection.

-

Washing: Wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine.

-

Coupling:

-

In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to the resin loading), HBTU/HATU (2.9 equivalents), and DIPEA/NMM (6 equivalents) in a minimal amount of DMF.

-

Pre-activate the mixture for 2-5 minutes.

-

Add the activated Fmoc-9-aminononanoic acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

-

Confirmation of Coupling (Optional): Perform a Kaiser test or a Chloranil test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

-

Continuation of Synthesis: The peptide chain can be further elongated by repeating the deprotection and coupling steps with the next desired Fmoc-amino acid.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

Visualizations

Signaling Pathways and Workflows

Caption: Workflow for incorporating Fmoc-9-aminononanoic acid in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. | Semantic Scholar [semanticscholar.org]

Fmoc-9-Aminononanoic Acid: An In-depth Technical Guide to its Application as a Linker Molecule

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a versatile bifunctional linker molecule widely employed in peptide synthesis, bioconjugation, and the development of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure comprises a nine-carbon aliphatic chain, providing a flexible and hydrophobic spacer, with a terminal carboxylic acid and a fluorenylmethoxycarbonyl (Fmoc) protected amine. This strategic design allows for sequential and controlled conjugation to various molecular entities. The Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), as it can be selectively removed under mild basic conditions, enabling the stepwise elongation of peptide chains.[2][4] The terminal carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1]

This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with Fmoc-9-aminononanoic acid as a linker molecule.

Core Properties and Data Presentation

The physicochemical properties of Fmoc-9-aminononanoic acid are summarized in the table below, providing essential data for its handling, characterization, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉NO₄ | --INVALID-LINK-- |

| Molecular Weight | 395.5 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Melting Point | 124 - 128 °C | --INVALID-LINK-- |

| Purity | ≥98% (HPLC) | --INVALID-LINK-- |

| Storage Conditions | 0 - 8 °C | --INVALID-LINK-- |

While direct quantitative comparisons of Fmoc-9-aminononanoic acid with other linkers are not extensively available in the literature, its performance can be inferred from its classification as a non-cleavable, long-chain aliphatic linker. Such linkers are known for their high plasma stability.[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the key applications of Fmoc-9-aminononanoic acid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-9-aminononanoic acid as a Spacer

This protocol outlines the steps for incorporating Fmoc-9-aminononanoic acid as a spacer arm within a peptide sequence during standard Fmoc-based SPPS.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-9-aminononanoic acid

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Diethyl ether

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[7]

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the deprotected resin using a pre-activated solution of the amino acid, HBTU/HOBt, and DIPEA in DMF. Allow the reaction to proceed for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

-

Chain Elongation (Subsequent Amino Acid Couplings): Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Incorporation of Fmoc-9-aminononanoic acid:

-

Deprotect the N-terminal Fmoc group of the growing peptide chain as described in step 2.

-

Activate Fmoc-9-aminononanoic acid by dissolving it in DMF with HBTU/HOBt and DIPEA.

-

Add the activated linker solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Coupling of Subsequent Moiety:

-

Deprotect the Fmoc group from the newly attached 9-aminononanoic acid linker.

-

Couple the next desired molecule (e.g., another amino acid, a drug molecule with a free amine) using the standard coupling procedure.

-

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide-linker conjugate by mass spectrometry and analytical HPLC.

References

- 1. Fmoc-9-aminononanoic acid, 212688-52-3 | BroadPharm [broadpharm.com]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 6. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]

- 7. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to Fmoc-9-aminononanoic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-9-aminononanoic acid is a versatile bifunctional molecule that has garnered significant attention in the fields of peptide synthesis, drug delivery, and targeted protein degradation. Its structure, featuring a fluorenylmethoxycarbonyl (Fmoc)-protected amine at one end and a carboxylic acid at the other, connected by a nine-carbon aliphatic chain, makes it an ideal linker and spacer. The Fmoc protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), allowing for the stepwise and controlled assembly of peptide chains under mild basic conditions. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of Fmoc-9-aminononanoic acid and its derivatives.

Physicochemical Properties

The physicochemical properties of Fmoc-9-aminononanoic acid are fundamental to its utility in various synthetic applications. These properties dictate its solubility, reactivity, and handling requirements. The data presented below has been compiled from various chemical suppliers and literature sources.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₉NO₄ | [1][2] |

| Molecular Weight | 395.5 g/mol | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 124 - 128 °C | [1] |

| Purity (HPLC) | ≥ 98% | [1] |

| Solubility | Soluble in organic solvents like DMF and DCM | Inferred from SPPS protocols |

| Storage Conditions | -20°C to 8°C | [1][2] |

Synthesis and Derivatization

The synthesis of Fmoc-9-aminononanoic acid derivatives typically involves two main stages: the synthesis of the core molecule and its subsequent derivatization, often through solid-phase peptide synthesis (SPPS) or solution-phase conjugation.

Synthesis of Fmoc-9-aminononanoic Acid

Conceptual Experimental Protocol:

-

Dissolution: 9-aminononanoic acid is dissolved in an aqueous solution of a weak base, such as sodium bicarbonate or a similar buffer, to deprotonate the amino group.

-

Addition of Fmoc Reagent: A solution of an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), in an organic solvent (e.g., dioxane or acetone) is added dropwise to the amino acid solution at a controlled temperature, typically on an ice bath to manage the exothermic reaction.

-

Reaction: The reaction mixture is stirred for several hours at room temperature to allow for the complete formation of the Fmoc-protected amino acid.

-

Work-up and Purification: The product is then extracted from the reaction mixture using an organic solvent. The organic layer is washed with an acidic solution to remove any unreacted starting material and then with brine. The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to yield the final Fmoc-9-aminononanoic acid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-9-aminononanoic Acid

Fmoc-9-aminononanoic acid is extensively used as a building block or linker in SPPS. The following is a generalized protocol for its incorporation into a peptide chain on a solid support.

Experimental Protocol for SPPS:

-

Resin Preparation: A suitable resin (e.g., Wang, Rink Amide) is swelled in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). If the synthesis starts with Fmoc-9-aminononanoic acid, it is first attached to the resin.

-

Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF. This exposes the free amine for the next coupling step.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (in this case, it could be Fmoc-9-aminononanoic acid or another amino acid) is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then added to the resin. The reaction is allowed to proceed for 1-2 hours to ensure complete coupling.

-

Washing: The resin is thoroughly washed with DMF to remove any unreacted reagents and by-products.

-

Repeat Cycles: The deprotection and coupling steps are repeated until the desired peptide sequence is synthesized.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is precipitated with cold ether, and the final product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications of Fmoc-9-aminononanoic Acid Derivatives

Linkers in PROTACs

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC, and Fmoc-9-aminononanoic acid is an excellent candidate for this purpose due to its defined length and chemical handles. The terminal carboxylic acid can be coupled to an amine-containing E3 ligase ligand, and the Fmoc-protected amine can be deprotected and coupled to the target protein binder.

Drug Delivery Systems

Fmoc-9-aminononanoic acid and its derivatives are also utilized in the development of drug delivery systems. The aliphatic chain can provide a hydrophobic segment, which can be beneficial for the formulation of nanoparticles or micelles for drug encapsulation. The terminal functional groups allow for the conjugation of targeting ligands, drugs, or polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of the delivery vehicle.

Experimental Workflow for Nanoparticle Functionalization:

-

Nanoparticle Synthesis: A core nanoparticle (e.g., polymeric, lipid-based, or inorganic) is synthesized.

-

Surface Modification: The surface of the nanoparticle is functionalized with amine or carboxyl groups.

-

Coupling of Fmoc-9-aminononanoic Acid: Fmoc-9-aminononanoic acid is coupled to the nanoparticle surface using standard bioconjugation techniques (e.g., EDC/NHS chemistry to couple the carboxylic acid to surface amines).

-

Fmoc Deprotection: The Fmoc group is removed using piperidine to expose the terminal amine.

-

Conjugation of Payload/Ligand: A drug, targeting moiety, or imaging agent with a reactive carboxyl group is then coupled to the exposed amine on the nanoparticle surface.

-

Purification and Characterization: The functionalized nanoparticles are purified (e.g., by dialysis or centrifugation) and characterized for size, surface charge, and conjugation efficiency.

References

In-Depth Technical Guide to the Spectral Analysis of Fmoc-9-aminonanoic Acid

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for Fmoc-9-aminononanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document outlines predicted spectral data based on the compound's structure, detailed experimental protocols for data acquisition, and logical workflows for spectral analysis.

Introduction to Fmoc-9-aminonanoic Acid

Fmoc-9-aminononanoic acid (C₂₄H₂₉NO₄, Molar Mass: 395.49 g/mol ) is a derivative of a C9 linear chain amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is a valuable building block in solid-phase peptide synthesis (SPPS), often utilized as a linker or spacer to introduce a defined length and hydrophobicity to a peptide sequence. The Fmoc protecting group is base-labile, allowing for its removal under mild conditions, which is a key advantage in the synthesis of complex peptides.

Predicted Spectral Data

Due to the limited availability of publicly accessible, raw spectral data for Fmoc-9-aminonanoic acid, the following tables present predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometry fragmentation patterns. These predictions are based on established spectral data for the Fmoc protecting group and the nonanoic acid aliphatic chain.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of Fmoc-9-aminononanoic acid is characterized by signals from the aromatic protons of the Fmoc group and the aliphatic protons of the nonanoic acid chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Fmoc-9-aminononanoic acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Fmoc H4, H5 |

| ~7.59 | d | 2H | Fmoc H1, H8 |

| ~7.40 | t | 2H | Fmoc H3, H6 |

| ~7.31 | t | 2H | Fmoc H2, H7 |

| ~4.39 | d | 2H | Fmoc CH₂ |

| ~4.21 | t | 1H | Fmoc CH |

| ~3.18 | q | 2H | α-CH₂ (next to NH) |

| ~2.35 | t | 2H | β-CH₂ (next to COOH) |

| ~1.63 | m | 2H | γ-CH₂ |

| ~1.51 | m | 2H | δ-CH₂ |

| ~1.28 | m | 6H | ε, ζ, η-CH₂ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm). d = doublet, t = triplet, q = quartet, m = multiplet.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbons of the Fmoc group and the nonanoic acid backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for Fmoc-9-aminononanoic acid

| Chemical Shift (δ) ppm | Assignment |

| ~179 | COOH |

| ~156 | Fmoc C=O |

| ~144 | Fmoc C4a, C4b |

| ~141 | Fmoc C8a, C9a |

| ~128 | Fmoc C3, C6 |

| ~127 | Fmoc C2, C7 |

| ~125 | Fmoc C1, C8 |

| ~120 | Fmoc C4, C5 |

| ~67 | Fmoc CH₂ |

| ~47 | Fmoc CH |

| ~41 | α-CH₂ (next to NH) |

| ~34 | β-CH₂ (next to COOH) |

| ~29 | Other aliphatic CH₂ |

| ~26 | Other aliphatic CH₂ |

| ~25 | Other aliphatic CH₂ |

Predicted in CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) is a common mass spectrometry technique for analyzing Fmoc-protected amino acids. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented below.

Table 3: Predicted ESI-MS Data for Fmoc-9-aminononanoic acid

| m/z | Ion | Description |

| 396.21 | [M+H]⁺ | Protonated molecular ion |

| 418.19 | [M+Na]⁺ | Sodiated molecular ion |

| 223.08 | [Fmoc-CH₂]⁺ | Fragment from cleavage of the ester linkage |

| 179.08 | [Fluorenyl-CH₂]⁺ | Dibenzofulvene cation from Fmoc fragmentation |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and MS spectral data for Fmoc-9-aminononanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

Fmoc-9-aminononanoic acid

-

Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flasks and pipettes

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of Fmoc-9-aminononanoic acid.

-

Dissolve the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (for chemical shift referencing at 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16

-

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Identify peak multiplicities and coupling constants in the ¹H spectrum.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of Fmoc-9-aminononanoic acid.

Materials:

-

Fmoc-9-aminononanoic acid

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid (optional, for enhancing protonation)

Instrumentation:

-

Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of Fmoc-9-aminononanoic acid at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol/water or acetonitrile/water (typically 50:50 v/v).

-

If necessary, add 0.1% formic acid to the final solution to promote protonation in positive ion mode.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ESI source parameters:

-

Ionization mode: Positive

-

Capillary voltage: 3-4 kV

-

Nebulizing gas pressure: 20-30 psi

-

Drying gas flow rate: 5-10 L/min

-

Drying gas temperature: 250-350 °C

-

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

-

For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion (e.g., [M+H]⁺ at m/z 396.21) and applying collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺, etc.).

-

Analyze the MS/MS spectrum to identify characteristic fragment ions.

-

Correlate the observed fragments with the structure of Fmoc-9-aminononanoic acid.

-

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

Caption: Workflow for the spectral analysis of Fmoc-9-aminononanoic acid.

Caption: Predicted ESI-MS fragmentation pathway for Fmoc-9-aminononanoic acid.

An In-Depth Technical Guide to Fmoc-9-aminononanoic Acid: From Discovery to Application in Next-Generation Therapeutics

Abstract